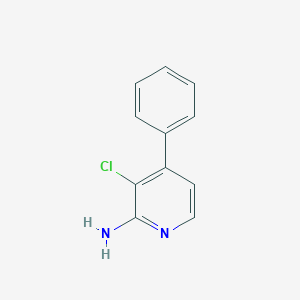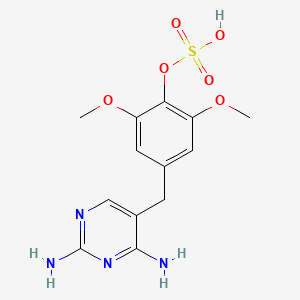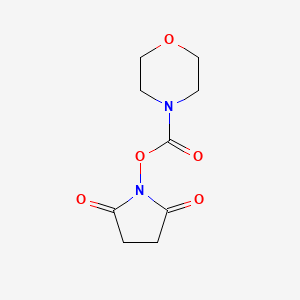
(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate typically involves the reaction of morpholine with a suitable pyrrolidinone derivative. One common method includes the use of N-hydroxysuccinimide (NHS) esters, which react with morpholine under mild conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxylated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-alkylated or N-acylated derivatives, while oxidation and reduction reactions produce oxo or hydroxyl derivatives, respectively .
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate exerts its effects involves its ability to form stable covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the NHS ester group, which facilitates the formation of amide bonds with primary amines. The compound can target specific amino acid residues in proteins, leading to modifications that alter their activity and function .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxysuccinimide (NHS) Esters: These compounds share the NHS ester group and are commonly used in bioconjugation reactions.
N-Succinimidyl Acrylate: Similar in structure, this compound is used as a protein crosslinker.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound is used as a protecting group for amino acids and in the synthesis of biologically active molecules.
Uniqueness: (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate is unique due to the presence of both the morpholine and pyrrolidinone rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and biological applications .
Eigenschaften
Molekularformel |
C9H12N2O5 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O5/c12-7-1-2-8(13)11(7)16-9(14)10-3-5-15-6-4-10/h1-6H2 |
InChI-Schlüssel |
NIFUECPCDJUDHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


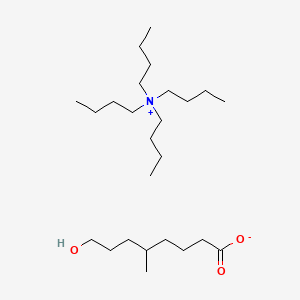
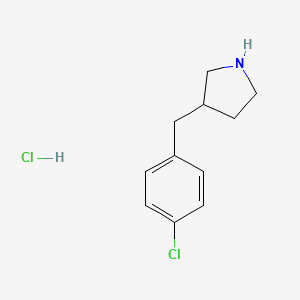

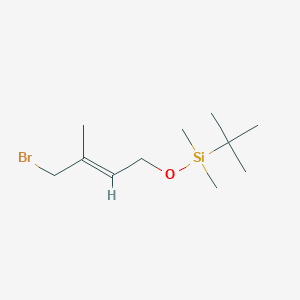
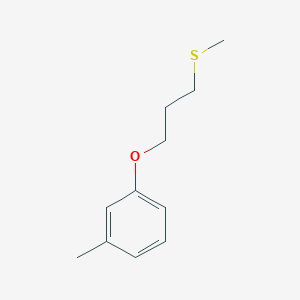
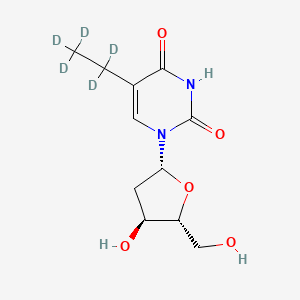
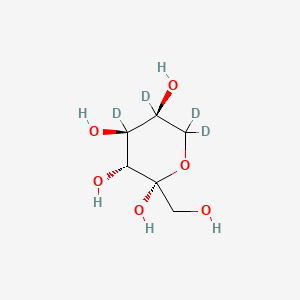
butanedioic acid](/img/structure/B13849820.png)

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
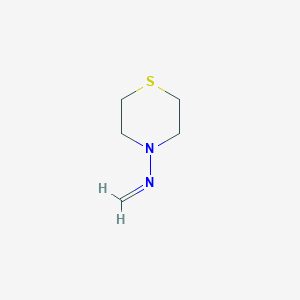
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
